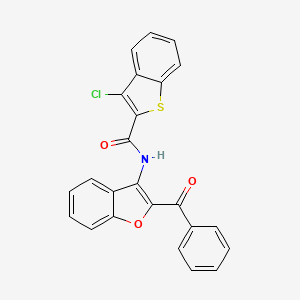![molecular formula C14H17N3O2 B15024316 (5E)-7-[(diethylamino)methyl]-5-(hydroxyimino)quinolin-8(5H)-one](/img/structure/B15024316.png)
(5E)-7-[(diethylamino)methyl]-5-(hydroxyimino)quinolin-8(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-7-[(DIETHYLAMINO)METHYL]-5-(HYDROXYIMINO)-5,8-DIHYDROQUINOLIN-8-ONE is a complex organic compound with a unique structure that includes a quinoline core, a hydroxyimino group, and a diethylamino methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-7-[(DIETHYLAMINO)METHYL]-5-(HYDROXYIMINO)-5,8-DIHYDROQUINOLIN-8-ONE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced by reacting the quinoline derivative with hydroxylamine hydrochloride under basic conditions.
Attachment of the Diethylamino Methyl Group: The final step involves the alkylation of the quinoline derivative with diethylamino methyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-7-[(DIETHYLAMINO)METHYL]-5-(HYDROXYIMINO)-5,8-DIHYDROQUINOLIN-8-ONE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The diethylamino methyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various alkyl or aryl substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
(5E)-7-[(DIETHYLAMINO)METHYL]-5-(HYDROXYIMINO)-5,8-DIHYDROQUINOLIN-8-ONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with unique electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of (5E)-7-[(DIETHYLAMINO)METHYL]-5-(HYDROXYIMINO)-5,8-DIHYDROQUINOLIN-8-ONE involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, while the hydroxyimino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of the quinoline family.
Hydroxyquinoline: A derivative with a hydroxy group.
Aminoquinoline: A derivative with an amino group.
Uniqueness
(5E)-7-[(DIETHYLAMINO)METHYL]-5-(HYDROXYIMINO)-5,8-DIHYDROQUINOLIN-8-ONE is unique due to the presence of both the diethylamino methyl and hydroxyimino groups, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C14H17N3O2 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
7-(diethylaminomethyl)-5-nitrosoquinolin-8-ol |
InChI |
InChI=1S/C14H17N3O2/c1-3-17(4-2)9-10-8-12(16-19)11-6-5-7-15-13(11)14(10)18/h5-8,18H,3-4,9H2,1-2H3 |
Clave InChI |
QCPOSWFEGBKFBX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=CC(=C2C=CC=NC2=C1O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]ethenyl}phenyl acetate](/img/structure/B15024233.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B15024237.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cyclopentylpropanamide](/img/structure/B15024258.png)
![5-[1-(4-Methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B15024260.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024269.png)
![6-Bromo-2-phenyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B15024279.png)
![N-[3'-acetyl-5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B15024285.png)
![7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024289.png)
![1-benzyl-5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B15024293.png)
![(4Z)-4-[2-(4-ethoxyphenyl)-4H-chromen-4-ylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B15024298.png)

![(3E)-3-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15024307.png)
![3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)propanamide](/img/structure/B15024313.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024330.png)
